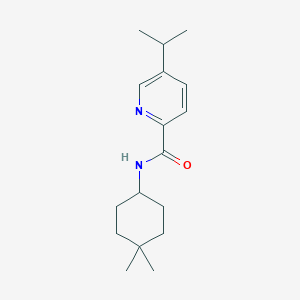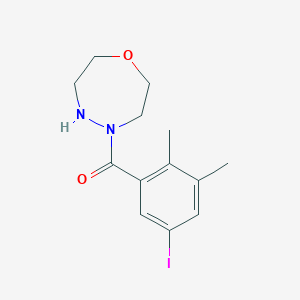
N-(4,4-dimethylcyclohexyl)-5-propan-2-ylpyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,4-dimethylcyclohexyl)-5-propan-2-ylpyridine-2-carboxamide, also known as DMCPA, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. DMCPA belongs to the class of pyridine carboxamides and is a potent ligand for the nicotinic acetylcholine receptors (nAChRs).
Mecanismo De Acción
N-(4,4-dimethylcyclohexyl)-5-propan-2-ylpyridine-2-carboxamide acts as a positive allosteric modulator of nAChRs, which are a type of ionotropic receptors that are widely distributed throughout the central and peripheral nervous systems. By binding to these receptors, N-(4,4-dimethylcyclohexyl)-5-propan-2-ylpyridine-2-carboxamide enhances the activity of acetylcholine, a neurotransmitter that plays a crucial role in various physiological processes, including learning and memory.
Biochemical and Physiological Effects:
N-(4,4-dimethylcyclohexyl)-5-propan-2-ylpyridine-2-carboxamide has been shown to have various biochemical and physiological effects, including improving cognitive function, enhancing synaptic plasticity, and increasing the release of neurotransmitters such as dopamine and acetylcholine. These effects have been attributed to its ability to modulate nAChRs and enhance their activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(4,4-dimethylcyclohexyl)-5-propan-2-ylpyridine-2-carboxamide in lab experiments is its high potency and selectivity for nAChRs, which allows for precise modulation of these receptors. However, N-(4,4-dimethylcyclohexyl)-5-propan-2-ylpyridine-2-carboxamide can be challenging to synthesize, and its effects can vary depending on the specific subtype of nAChR being targeted.
Direcciones Futuras
There are several future directions for the study of N-(4,4-dimethylcyclohexyl)-5-propan-2-ylpyridine-2-carboxamide, including the development of new drugs that target nAChRs for the treatment of various neurological disorders. Additionally, further research is needed to understand the specific mechanisms underlying N-(4,4-dimethylcyclohexyl)-5-propan-2-ylpyridine-2-carboxamide's effects on nAChRs and its potential applications in other fields, such as drug discovery and neuroprotection.
Métodos De Síntesis
N-(4,4-dimethylcyclohexyl)-5-propan-2-ylpyridine-2-carboxamide can be synthesized using various methods, including the reaction of 2-bromopyridine with 4,4-dimethylcyclohexylamine in the presence of a base such as potassium carbonate. The resulting product is then treated with propan-2-ol and acetic anhydride to form N-(4,4-dimethylcyclohexyl)-5-propan-2-ylpyridine-2-carboxamide.
Aplicaciones Científicas De Investigación
N-(4,4-dimethylcyclohexyl)-5-propan-2-ylpyridine-2-carboxamide has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and drug discovery. Its ability to interact with nAChRs has made it a promising candidate for the development of new drugs for the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
Propiedades
IUPAC Name |
N-(4,4-dimethylcyclohexyl)-5-propan-2-ylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-12(2)13-5-6-15(18-11-13)16(20)19-14-7-9-17(3,4)10-8-14/h5-6,11-12,14H,7-10H2,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIEZBJRGFGTBKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN=C(C=C1)C(=O)NC2CCC(CC2)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,4-dimethylcyclohexyl)-5-propan-2-ylpyridine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1-Ethoxycyclobutyl)-[4-(6-fluoropyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B7436248.png)
![2-[4-[4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)benzoyl]piperazin-1-yl]acetonitrile](/img/structure/B7436250.png)
![N-cyclopropyl-4-(1,3-dioxolan-2-yl)-N-[3-(2-methylphenyl)cyclobutyl]benzamide](/img/structure/B7436260.png)
![N-cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]-2-[4-(tetrazol-1-yl)oxan-4-yl]acetamide](/img/structure/B7436266.png)
![ethyl 5-[[(2-methyl-3-oxo-1H-pyrazole-5-carbonyl)amino]methyl]furan-2-carboxylate](/img/structure/B7436272.png)
![N-[[(2R)-1-methylsulfonylpyrrolidin-2-yl]methyl]pyrido[3,4-b]pyrazin-5-amine](/img/structure/B7436285.png)
![8-(5-Bromo-2,6-dimethylpyrimidin-4-yl)-1-methyl-1,3,8-triazaspiro[4.5]decan-2-one](/img/structure/B7436287.png)
![methyl (3R,5S)-1-[2-(2-oxoquinoxalin-1-yl)acetyl]-5-(trifluoromethyl)piperidine-3-carboxylate](/img/structure/B7436292.png)
![1-Ethyl-3-[4-(2-methylsulfonylethoxy)anilino]quinoxalin-2-one](/img/structure/B7436298.png)
![N-(4-acetamido-3-methoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine-3-carboxamide](/img/structure/B7436310.png)
![Tert-butyl 2-methoxy-3-[4-(methoxymethyl)-3-(trifluoromethyl)anilino]-2-methyl-3-oxopropanoate](/img/structure/B7436312.png)
![3-[(4-methylphenyl)methyl]-N-(2-methyl-4-pyrazol-1-ylphenyl)azetidine-1-carboxamide](/img/structure/B7436317.png)
